2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propylpropanamide
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Overview
Description
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-propylpropanamide is a synthetic compound known for its significant biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propylpropanamide typically involves multiple steps:
Formation of the Cyclopropyl Ring: The initial step involves the formation of the 2,2-dichlorocyclopropyl group. This can be achieved through the reaction of a suitable precursor with dichlorocarbene.
Attachment to Phenol: The dichlorocyclopropyl group is then attached to a phenol derivative through an etherification reaction, forming 2-[4-(2,2-dichlorocyclopropyl)phenoxy] compound.
Amidation: The final step involves the amidation of the phenoxy compound with 2-methyl-N-propylpropanamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propylpropanamide has been investigated for its potential as a pharmaceutical agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism by which 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propylpropanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ciprofibrate: A related compound with similar structural features, known for its lipid-lowering effects.
Fenofibrate: Another fibrate derivative used to reduce cholesterol levels.
Gemfibrozil: A compound with similar pharmacological properties, used to treat hyperlipidemia.
Uniqueness
2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-N-propylpropanamide is unique due to its specific structural modifications, which may confer distinct biological activities compared to other similar compounds. Its dichlorocyclopropyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21Cl2NO2 |
---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-propylpropanamide |
InChI |
InChI=1S/C16H21Cl2NO2/c1-4-9-19-14(20)15(2,3)21-12-7-5-11(6-8-12)13-10-16(13,17)18/h5-8,13H,4,9-10H2,1-3H3,(H,19,20) |
InChI Key |
SJOHUMJHVYBSTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
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